2-Ethyl-1-methyl-1H-indole-3-carbaldehyde
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Overview
Description
“2-Ethyl-1-methyl-1H-indole-3-carbaldehyde” is a derivative of indole, which is a heterocyclic compound. The indole structure is a bicyclic arrangement of two rings, with one being a benzene ring and the other a pyrrole ring .
Synthesis Analysis
The synthesis of indole derivatives often involves reactions with various reagents. For example, Ethyl 2-methylindole-3-carboxylate, a related compound, can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by a bicyclic arrangement consisting of a benzene ring fused to a pyrrole ring . The exact structure of “2-Ethyl-1-methyl-1H-indole-3-carbaldehyde” would include additional functional groups attached to this basic indole structure.Chemical Reactions Analysis
Indole derivatives are known to undergo various chemical reactions. For instance, 1-Methylindole-3-carboxaldehyde, a related compound, can yield a Schiff base upon condensation with 2-hydroxybenzohydrazide .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Ethyl-1-methyl-1H-indole-3-carbaldehyde” would depend on its specific structure. Related compounds, such as ethyl 2-methyl-1H-indole-3-carboxylate, have been characterized in terms of their structure, chemical names, physical and chemical properties, classification, and more .Scientific Research Applications
Antimicrobial Activity
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde and its derivatives have shown promising antimicrobial activities. A study highlighted the synthesis of indole semicarbazones derived from 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde, demonstrating good antifungal activity against Candida albicans and Candida rugosa, and moderate activity against bacteria like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli (Vijaya Laxmi & Rajitha, 2010).
Tyrosinase Inhibition
Research involving indole-3-carbaldehyde isolated from fungus YL185 demonstrated its effectiveness as a tyrosinase inhibitor, which can be critical in addressing hyperpigmentation issues. This compound inhibited the enzyme tyrosinase, instrumental in melanin production, indicating its potential application in skin lightening and treating disorders of hyperpigmentation (Shimizu et al., 2003).
Green Chemistry and Catalysis
The compound is used in green chemistry applications, notably in a solvent-free method for Knoevenagel condensation, presenting an environmentally friendly synthetic route. This approach, utilizing ZnO nanoparticles and a grindstone method, leads to high yields and short reaction times, underscoring the efficiency and sustainability of the process for synthesizing knoevenagel condensed products of indole-3-carbaldehydes (Madan, 2020).
Anticancer Activity
Studies have explored the cytotoxic properties of indole derivatives against cancer cells. For instance, a novel cytotoxic indole-3-ethenamide, alongside known compounds including 7-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde, were isolated from the halotolerant fungus Aspergillus sclerotiorum, showing moderate cytotoxicity against A-549 (lung carcinoma) cells (Wang et al., 2011).
Safety And Hazards
Future Directions
The future directions for research on “2-Ethyl-1-methyl-1H-indole-3-carbaldehyde” and related compounds could involve further exploration of their synthesis, reactions, and potential applications. For instance, 1H-Indole-3-carboxaldehyde and its derivatives have been highlighted for their role in the preparation of biologically active compounds and indole alkaloids .
properties
IUPAC Name |
2-ethyl-1-methylindole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-11-10(8-14)9-6-4-5-7-12(9)13(11)2/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDPMWXHUVVLTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N1C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-methyl-1H-indole-3-carbaldehyde |
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